molecular formula C53H55ClN6O7 B1251120 Telmisartan/Amlodipine

Telmisartan/Amlodipine

Cat. No.: B1251120
M. Wt: 923.5 g/mol
InChI Key: ZYGCKBKUMLQZNC-UHFFFAOYSA-N
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Description

Telmisartan and Amlodipine are two distinct pharmaceutical compounds often combined to treat hypertension. Telmisartan is an angiotensin II receptor antagonist, while Amlodipine is a calcium channel blocker. Together, they work synergistically to lower blood pressure by relaxing blood vessels and reducing the workload on the heart .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Telmisartan involves the synthesis of its benzimidazole core, followed by the attachment of the biphenyl moiety. The synthesis typically includes steps like nitration, reduction, and cyclization . Amlodipine is synthesized through a multi-step process involving the formation of the dihydropyridine ring, followed by esterification and cyclization .

Industrial Production Methods

Industrial production of Telmisartan and Amlodipine tablets involves pelletizing the active ingredients independently, mixing them with appropriate excipients, and compressing them into tablets. This method ensures the stability and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Telmisartan and Amlodipine undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically the desired pharmaceutical compounds with high purity and efficacy .

Scientific Research Applications

Telmisartan and Amlodipine have extensive applications in scientific research:

Mechanism of Action

Telmisartan

Telmisartan works by blocking the angiotensin II type 1 receptor, preventing the vasoconstrictor and aldosterone-secreting effects of angiotensin II. This leads to vasodilation and reduced blood pressure .

Amlodipine

Amlodipine inhibits calcium ions from entering vascular smooth muscle and cardiac muscle cells, causing relaxation and dilation of blood vessels, which lowers blood pressure .

Comparison with Similar Compounds

Properties

Molecular Formula

C53H55ClN6O7

Molecular Weight

923.5 g/mol

IUPAC Name

3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate;2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoic acid

InChI

InChI=1S/C33H30N4O2.C20H25ClN2O5/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39;1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39);5-8,17,23H,4,9-11,22H2,1-3H3

InChI Key

ZYGCKBKUMLQZNC-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C.CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN

Origin of Product

United States

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